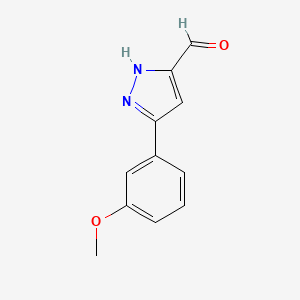
5-(3-Methoxyphenyl)-1H-pyrazole-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-(3-Methoxyphenyl)-1H-pyrazole-3-carbaldehyde” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms. The “5-(3-Methoxyphenyl)” part suggests a methoxyphenyl group attached to the 5th position of the pyrazole ring, and the “3-carbaldehyde” indicates an aldehyde functional group at the 3rd position .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrazole ring, possibly through a condensation reaction of a 1,3-diketone or a β-ketoester with hydrazine. The methoxyphenyl and aldehyde groups could be introduced through subsequent functional group transformations .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole ring, the methoxyphenyl group, and the aldehyde group. The electron-donating methoxy group could potentially influence the electronic properties of the pyrazole ring .Chemical Reactions Analysis
As a pyrazole derivative, this compound could potentially undergo a variety of chemical reactions. The aldehyde group is particularly reactive and could undergo reactions such as nucleophilic addition or oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the aldehyde group could increase its reactivity, while the methoxy group could influence its solubility .Applications De Recherche Scientifique
Synthetic Chemistry and Molecular Structures
- Synthesis and Molecular Analysis : The compound 5-(3-Methoxyphenyl)-1H-pyrazole-3-carbaldehyde has been utilized in synthetic chemistry for the production of reduced bipyrazoles, N-formylated, and N-acetylated derivatives. These derivatives show significant delocalization of charge and can adopt various molecular conformations, making them interesting subjects for molecular structure analysis (Cuartas, Insuasty, Cobo, & Glidewell, 2017).
Synthesis of Derivatives and Characterization
- Derivative Synthesis : This compound is used to synthesize various chemical derivatives, including thiazolidinone, thiazole, and thiazoline candidates. These derivatives are of interest due to their potential pharmacological applications (Khalifa, Nossier, & Al-Omar, 2017).
Antimicrobial and Pharmaceutical Research
- Schiff Bases and Antimicrobial Activity : The synthesis of novel Schiff bases using derivatives of 5-(3-Methoxyphenyl)-1H-pyrazole-3-carbaldehyde has been explored. These bases demonstrate potential antimicrobial activity, highlighting the compound's relevance in pharmaceutical research (Puthran et al., 2019).
Chemical Synthesis Techniques
- Reductive Amination : In chemical synthesis, 5-(3-Methoxyphenyl)-1H-pyrazole-3-carbaldehyde is used in the reductive amination process to produce secondary amines. This technique is important for creating biologically active molecules and pharmaceutical ingredients (Bawa, Ahmad, & Kumar, 2009).
Crystallographic Analysis
- Crystal Structure Studies : Research has been conducted on the crystal structures of derivatives of 5-(3-Methoxyphenyl)-1H-pyrazole-3-carbaldehyde. These studies provide insights into the compound's solid-state properties and potential applications in material science (Loh et al., 2013).
Spectroscopic and Nonlinear Optical Studies
- Spectroscopic Evaluations and Nonlinear Optical Properties : A combined experimental and theoretical study has been conducted on derivatives of 5-(3-Methoxyphenyl)-1H-pyrazole-3-carbaldehyde. These studies explore the nonlinear optical activity of the molecule, which is crucial for applications in photonics and optoelectronics (Tamer et al., 2015).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(3-methoxyphenyl)-1H-pyrazole-5-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-15-10-4-2-3-8(5-10)11-6-9(7-14)12-13-11/h2-7H,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACRCLZVUZVZTFT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NNC(=C2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Methoxyphenyl)-1H-pyrazole-3-carbaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methylthieno[2,3-b]pyridin-4-ol](/img/structure/B594615.png)
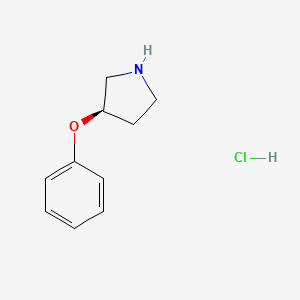
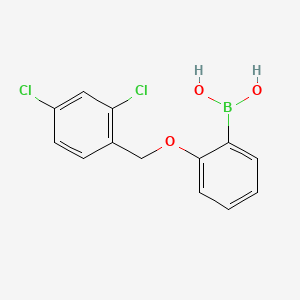
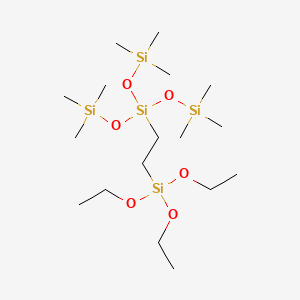
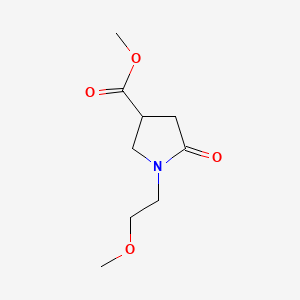
![5,7-dichloro-1H-benzo[d]imidazol-6-amine](/img/structure/B594626.png)
![2-[Acetyl(methyl)amino]-N-(2,5-difluorophenyl)-2-phenylacetamide](/img/structure/B594627.png)
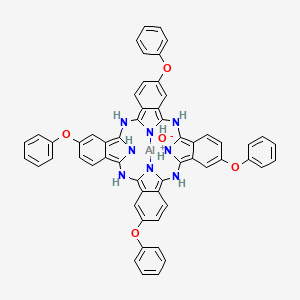
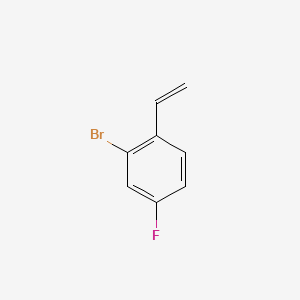
![Ethyl 5-hydroxy-2-(methylthio)-7-oxo-8-phenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B594630.png)
![3-bromo-4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B594635.png)